Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
CAS No.: 1000577-63-8
Cat. No.: VC8476128
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one - 1000577-63-8](/images/structure/VC8476128.png)
Specification
CAS No. | 1000577-63-8 |
---|---|
Molecular Formula | C7H12N2O |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one |
Standard InChI | InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2 |
Standard InChI Key | HAAZJWVQKLGNDT-UHFFFAOYSA-N |
SMILES | C1CC2CNCC(=O)N2C1 |
Canonical SMILES | C1CC2CNCC(=O)N2C1 |
Introduction
Chemical Structure and Stereochemical Complexity
Core Bicyclic Architecture
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one features a unique bicyclic framework comprising a six-membered pyrazinone ring fused to a five-membered pyrrolidine ring. The saturated nature of both rings reduces conformational flexibility while maintaining hydrogen-bonding capabilities through the pyrazinone carbonyl group . The molecular formula varies slightly between its free base (C₇H₁₂N₂O) and hydrochloride salt forms (C₇H₁₃ClN₂O), with the latter exhibiting enhanced solubility in polar solvents .
Table 1: Comparative Chemical Properties of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Derivatives
Stereochemical Considerations
The compound's three-dimensional configuration significantly impacts its biological activity and synthetic accessibility. Commercial sources provide both enantiopure and racemic forms:
-
(S)-Enantiomer: Cataloged as CAS 1303975-09-8, stored at 2–8°C with solubility enhanced by sonication at 37°C .
-
(R)-Enantiomer: Previously available as CAS 929047-07-4 (discontinued), highlighting synthetic challenges in maintaining enantiopure stocks .
-
Racemic Mixture: Marketed as CAS 1628557-06-1, with room-temperature stability but lower diastereoselectivity in derived products .
Synthetic Methodologies and Optimization
Palladium-Catalyzed Cyclization
A pivotal advancement in synthesis involves palladium-catalyzed cyclization of allene precursors, as demonstrated by Jovanovic et al. . Key reaction parameters include:
Table 2: Optimized Conditions for Bicyclic Ring Formation
Parameter | Optimal Value | Effect on Yield/Selectivity |
---|---|---|
Catalyst | Pd(OAc)₂ (10 mol%) | Facilitates oxidative addition |
Ligand | XantPhos (10 mol%) | Improves yield to 58% vs. PPh₃ |
Solvent | MeCN | Enhances solubility of intermediates |
Temperature | Reflux (82°C) | Balances reaction rate/degradation |
Base | K₂CO₃ (2.3 equiv) | Neutralizes HCl byproduct |
Despite these optimizations, the method yields only moderate diastereoselectivity (≈1:1 ratio), attributed to planar alignment of the allyl intermediate with aromatic substituents .
Enantioselective Challenges
The discontinuation of (R)-enantiomer production (CAS 929047-07-4) underscores inherent difficulties in chiral resolution . Current strategies employ chiral auxiliaries during cyclization, though economic viability remains problematic for large-scale applications.
Pharmacological Applications and Preclinical Relevance
Central Nervous System (CNS) Targeting
The bicyclic amine structure mimics endogenous neurotransmitter scaffolds, enabling blood-brain barrier penetration. GlpBio's hydrochloride salts (10 mM stock solutions) are widely used in:
-
Dopamine Receptor Modulation: Structural analogs show affinity for D₂-like receptors .
-
Neuroprotective Agents: Pyrazinone derivatives inhibit excitotoxic glutamate release .
Metabolic Pathway Intervention
The compound's hydrogen-bonding capacity facilitates interactions with enzymatic active sites:
-
Kinase Inhibition: Derivatives act as ATP-competitive inhibitors in cancer cell lines .
-
Protease Regulation: Pyrrolidine nitrogen participates in transition-state stabilization .
Stability and Formulation Challenges
Solution-Phase Degradation
Commercial preparations require stringent storage protocols:
-
Freeze-Thaw Cycles: Stock solutions degrade after >1 month at -20°C, necessitating single-use aliquots .
-
Solvent Optimization: Co-solvents like PEG300 and Tween 80 improve in vivo solubility but reduce shelf life .
Solid-State Considerations
Hydrochloride salts exhibit hygroscopicity, requiring desiccant-packed storage. Thermal analyses reveal:
-
Decomposition Onset: 185°C (free base) vs. 220°C (HCl salt) .
-
Polymorphic Transitions: Three anhydrous forms identified via XRPD, complicating formulation .
Future Directions and Unmet Needs
Synthetic Innovation
Addressing diastereoselectivity through ligand design (e.g., chiral bis-phosphines) could enable cost-effective enantiopure production. Flow chemistry approaches may improve yield beyond batch limitations .
Formulation Advancements
Nanocrystal technologies could stabilize the free base form, circumventing salt-related hygroscopicity. Lyophilized formulations show promise for long-term storage .
Target Validation
CRISPR screening platforms are needed to identify novel targets beyond classical aminergic receptors. Proteomic studies suggest interactions with understudied GPCRs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume